

Physical and chemical properties of 7,4'-Dimethoxy-3-hydroxyflavone

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Compound of Interest

Compound Name: 7,4'-Dimethoxy-3-hydroxyflavone

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An In-depth Technical Guide to 7,4'-Dimethoxy-3-hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an in-depth look at its biological activities, particularly its role as a Protease-Activated Receptor 4 (PAR4) antagonist. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Physical and Chemical Properties

7,4'-Dimethoxy-3-hydroxyflavone is a solid, crystalline compound. Its core structure is based on the flavone backbone, characterized by a fifteen-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The key functional groups are a hydroxyl group at position 3 and two methoxy groups at positions 7 and 4'.

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ O ₅	[1][2]
Molecular Weight	298.29 g/mol	[2][3]
Melting Point	196-197 °C	[1]
Appearance	Yellow crystals	[1]
Purity	≥98%	[1]
Solubility	Soluble in Methanol, DMSO	[1][4]
CAS Number	13198-99-7	[5]

Spectral Data

The structural elucidation of **7,4'-Dimethoxy-3-hydroxyflavone** is confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not readily available in all public databases, typical spectral characteristics for flavones of this nature include:

- ¹H-NMR and ¹³C-NMR: The proton and carbon nuclear magnetic resonance spectra would confirm the presence of the aromatic protons on the A and B rings, the methoxy groups, and the carbon skeleton of the flavone structure.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[3]
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups present in the molecule.[3]
- UV-Vis Spectroscopy: The ultraviolet-visible spectrum in a solvent like methanol would exhibit absorption maxima characteristic of the flavone chromophore.

Experimental Protocols

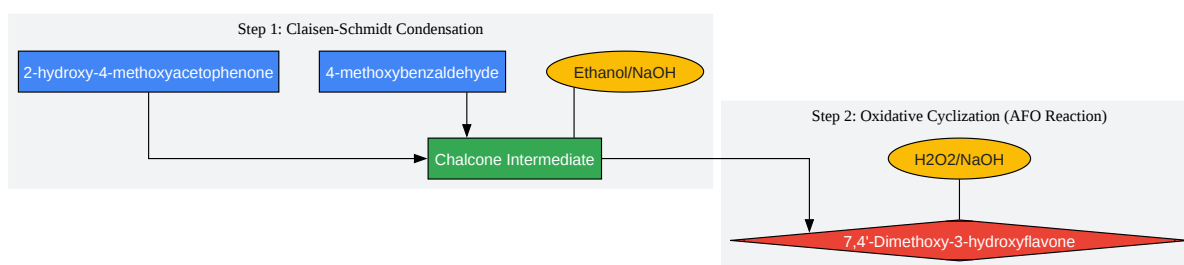
Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone

A common method for the synthesis of flavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone. A plausible synthetic route for **7,4'-Dimethoxy-3-hydroxyflavone** is outlined below.

This step involves the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

- Reactants: 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde.
- Procedure:
 - Dissolve equimolar amounts of 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol.
 - Add an aqueous solution of sodium hydroxide (NaOH) to the mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl).
 - The precipitated chalcone is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.^{[6][7]}
- Reactants: 2'-hydroxy-4,4'-dimethoxychalcone.
- Procedure:
 - Dissolve the synthesized chalcone in a suitable solvent such as a mixture of ethanol and aqueous sodium hydroxide.
 - Add hydrogen peroxide (H₂O₂) dropwise to the stirred solution while maintaining the temperature.
 - After the addition is complete, continue stirring for a few hours.
 - The reaction mixture is then acidified to precipitate the **7,4'-Dimethoxy-3-hydroxyflavone**.

- The product is filtered, washed, dried, and can be further purified by recrystallization.[8]



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Caption: Synthetic workflow for **7,4'-Dimethoxy-3-hydroxyflavone**.

Characterization Methods

The synthesized compound should be characterized to confirm its identity and purity.

- Melting Point: Determination of the melting point and comparison with the literature value.
- Thin Layer Chromatography (TLC): To check the purity of the compound.
- Spectroscopic Analysis: As detailed in section 1.2, NMR, MS, and IR spectroscopy are essential for structural confirmation.

Biological Activity and Signaling Pathways

7,4'-Dimethoxy-3-hydroxyflavone has been identified as a potent and orally active antagonist of the Protease-Activated Receptor 4 (PAR4).[5] This activity gives it significant potential as an antithrombotic agent.[9] It also exhibits antioxidant properties.[10]

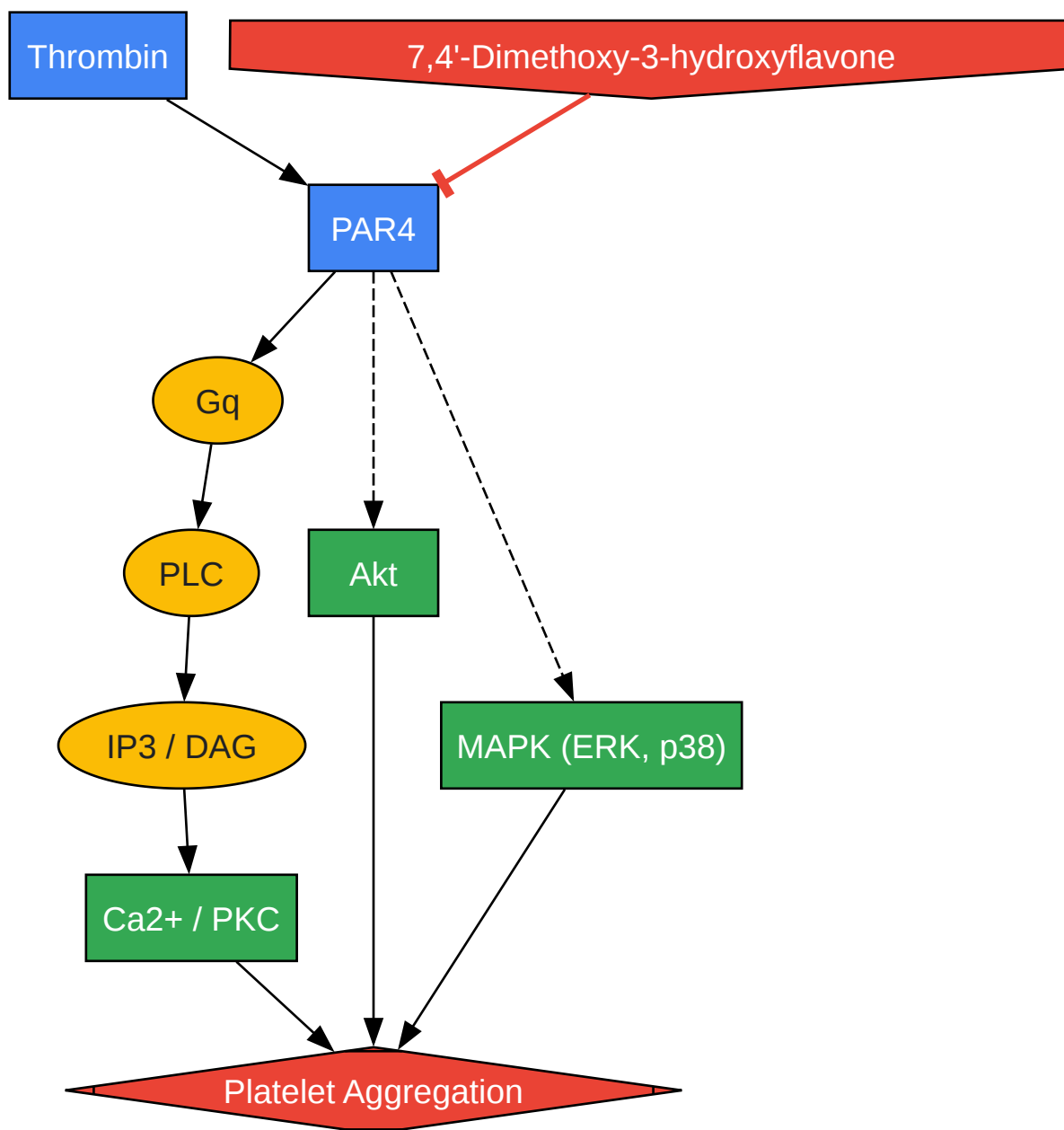
PAR4 Antagonism and Antiplatelet Activity

PAR4 is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation. **7,4'-Dimethoxy-3-hydroxyflavone** has been shown to inhibit PAR4-mediated human platelet aggregation with an IC₅₀ of 1.4 μM.[5] Its mechanism of action involves the inhibition of downstream signaling pathways initiated by PAR4 activation.[9][11]

The key signaling cascades inhibited by **7,4'-Dimethoxy-3-hydroxyflavone** include:

- Ca²⁺/Protein Kinase C (PKC) Pathway: Inhibition of intracellular calcium mobilization and subsequent PKC activation.[9][11]
- Akt Pathway: Downregulation of the PI3K/Akt signaling pathway.[9][11]
- MAP Kinase Pathways: Inhibition of the phosphorylation of ERK and p38 MAP kinases.[9][11]

By blocking these pathways, the compound prevents platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[9][11] Importantly, it has been shown to have antithrombotic effects in vivo without significantly increasing bleeding time, a common side effect of many antiplatelet drugs.[9]



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Caption: PAR4 signaling pathway and inhibition by **7,4'-Dimethoxy-3-hydroxyflavone**.

Amelioration of Diabetic Endothelial Dysfunction

In the context of diabetes, high glucose levels can induce the expression of PAR4 in endothelial cells, contributing to vascular complications. **7,4'-Dimethoxy-3-hydroxyflavone** has been shown to ameliorate this endothelial dysfunction.^[10] Its beneficial effects are attributed to a dual mechanism:

- PAR4 Antagonism: It blocks the pro-inflammatory and procoagulant states promoted by the tissue factor-thrombin-PAR4 loop.[10]
- Antioxidant Activity: It inhibits the activation of NF-κB, a key transcription factor involved in inflammation, by reducing reactive oxygen species (ROS). This, in turn, suppresses the hyperglycemia-induced expression of PAR4 and other pro-inflammatory factors.[10][12]

Conclusion

7,4'-Dimethoxy-3-hydroxyflavone is a promising flavonoid with well-defined antiplatelet and antioxidant activities. Its ability to selectively antagonize PAR4 with a favorable safety profile makes it an attractive candidate for the development of new antithrombotic therapies. Furthermore, its capacity to mitigate diabetic endothelial dysfunction highlights its potential in treating vascular complications associated with diabetes. This guide provides a solid foundation of its chemical, physical, and biological properties to encourage and facilitate further research into its therapeutic applications.

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